![molecular formula C23H19ClF2N4O3S B610140 5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine CAS No. 1652573-86-8](/img/structure/B610140.png)
5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
PLX7683 is a paradox breaker. Paradox breakers overcame several known mechanisms of resistance to first-generation RAF inhibitors. Dissociating MAPK pathway inhibition from paradoxical activation might yield both improved safety and more durable efficacy than first-generation RAF inhibitors
Scientific Research Applications
Antimicrobial and Anticancer Agents
Compounds similar to 5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. For instance, novel pyrazole derivatives with related moieties exhibited significant antimicrobial and anticancer activities, showing higher efficacy than reference drugs in some cases (Hafez, El-Gazzar, & Al-Hussain, 2016). Another study found that pyrrolopyridine analogs showed in vitro antibacterial activity (Toja et al., 1986).
Structural Characterization and Biological Activity
The synthesis and characterization of biologically active pyrrolo[2,3-b]pyridine scaffolds have been reported, indicating the significance of such compounds in medicinal chemistry. These compounds were fully characterized and demonstrated promising biological activities (Sroor, 2019).
Antibacterial and Antimycobacterial Activity
Compounds structurally related to the target chemical have been synthesized and shown to possess antibacterial and antimycobacterial activities. For example, a novel compound showed activity against various bacterial strains and Mycobacterium tuberculosis (Nural et al., 2018).
Antioxidant Activities
Certain derivatives, similar in structure, have been synthesized and evaluated for their antioxidant activities. Some of these derivatives have shown promising results in this regard (Bialy & Gouda, 2011).
Synthesis and Application in Medicinal Chemistry
Various synthesis methods have been explored for similar compounds, contributing to the development of new therapeutic agents. These synthesis processes are crucial for the exploration of novel medicinal compounds (Sah et al., 2014).
properties
CAS RN |
1652573-86-8 |
---|---|
Product Name |
5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine |
Molecular Formula |
C23H19ClF2N4O3S |
Molecular Weight |
504.94 |
IUPAC Name |
5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C23H19ClF2N4O3S/c1-3-30(2)34(32,33)29-16-9-19(25)21(20(26)10-16)22(31)18-12-28-23-17(18)8-14(11-27-23)13-4-6-15(24)7-5-13/h4-12,29H,3H2,1-2H3,(H,27,28) |
InChI Key |
LLAFAUCUKNMECC-UHFFFAOYSA-N |
SMILES |
CCN(C)S(=O)(=O)NC1=CC(=C(C(=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
PLX7683; PLX-7683; PLX 7683. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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